

DSPE-PEG-COOH MW 2000 synthesis and purification methods

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Compound of Interest

Compound Name: DSPE-PEG-COOH, MW 2000

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An In-depth Technical Guide to the Synthesis and Purification of DSPE-PEG-COOH MW 2000

This guide provides comprehensive technical information for researchers, scientists, and drug development professionals on the synthesis and purification of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[carboxy(polyethylene glycol)-2000] (DSPE-PEG-COOH MW 2000). This functionalized lipid is a critical component in the development of long-circulating liposomal drug delivery systems and targeted nanomedicines.

Synthesis of DSPE-PEG-COOH MW 2000

Two primary synthetic routes are commonly employed for the synthesis of DSPE-PEG-COOH MW 2000. The choice of method often depends on the availability of starting materials and the desired scale of the synthesis.

Method 1: Carboxylation of DSPE-PEG-NH2

This is a straightforward approach that involves the reaction of a commercially available aminoterminated DSPE-PEG with a dicarboxylic anhydride, such as succinic anhydride, to introduce a terminal carboxylic acid group.

Experimental Protocol:

• Dissolution: Dissolve DSPE-PEG-NH2 MW 2000 in a suitable anhydrous organic solvent (e.g., chloroform or dichloromethane) in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).



- Addition of Reagents: Add a molar excess (typically 1.5-3 equivalents) of succinic anhydride and a tertiary amine base (e.g., triethylamine or diisopropylethylamine, 2-4 equivalents) to the solution.
- Reaction: Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or by a ninhydrin test to confirm the consumption of the primary amine.
- Work-up: Upon completion, the solvent is removed under reduced pressure. The residue is then redissolved in a minimal amount of solvent and the product is precipitated by adding a cold non-solvent, such as diethyl ether. The precipitate is collected by filtration or centrifugation.
- Purification: The crude product is then purified using one of the methods described in the purification section below.

Method 2: Coupling of DSPE with a Heterobifunctional PEG-COOH

This method involves the coupling of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE) with a pre-functionalized polyethylene glycol that has a carboxylic acid at one terminus and a reactive group (e.g., N-hydroxysuccinimide ester, NHS ester) at the other.

Experimental Protocol:

- Activation of PEG-COOH (if necessary): If starting with a COOH-PEG-COOH, one of the
 carboxylic acid groups needs to be activated. This can be achieved by reacting the di-acid
 PEG with a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) and Nhydroxysuccinimide (NHS) to form an NHS ester at one end, while the other end remains a
 carboxylic acid. This step requires careful control of stoichiometry to favor mono-activation.
 Alternatively, a heterobifunctional PEG with a protected carboxyl group and a reactive group
 can be used.
- Coupling Reaction: Dissolve DSPE and the activated PEG derivative (e.g., NHS-PEG-COOH) in an anhydrous solvent such as chloroform or a mixture of chloroform and



dimethylformamide (DMF) in the presence of a base like triethylamine.[1] The reaction is typically stirred at room temperature for 24-48 hours.[1]

- Monitoring the Reaction: The progress of the coupling reaction can be monitored by TLC, looking for the disappearance of the starting DSPE spot.
- Work-up and Purification: Once the reaction is complete, the solvent is evaporated. The
 resulting product is then subjected to purification to remove unreacted starting materials and
 byproducts.

Purification Methods for DSPE-PEG-COOH MW 2000

Purification is a critical step to ensure the high purity of the final product, which is essential for its performance in drug delivery applications. A combination of the following techniques is often employed.

Dialysis

Dialysis is an effective method for removing small molecule impurities, such as unreacted coupling agents, salts, and solvents.

Experimental Protocol:

- Membrane Selection: Choose a dialysis membrane with an appropriate molecular weight cutoff (MWCO), typically in the range of 1000-3000 Da, to retain the DSPE-PEG-COOH MW 2000 while allowing smaller impurities to diffuse out.
- Sample Preparation: Dissolve the crude DSPE-PEG-COOH in a suitable solvent, often an aqueous buffer, and place it inside the dialysis tubing or cassette.
- Dialysis: Immerse the sealed dialysis bag in a large volume of the dialysis buffer (e.g., deionized water or a specific buffer solution). The dialysis is typically carried out at 4°C with gentle stirring.
- Buffer Changes: The dialysis buffer should be changed several times over a period of 24-48
 hours to ensure complete removal of impurities.[2][3]



• Product Recovery: After dialysis, the purified product is recovered from the dialysis bag and can be lyophilized to obtain a dry powder.[3]

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC (RP-HPLC) is a powerful technique for achieving high purity of DSPE-PEG-COOH.

Experimental Protocol:

- Column: A C18 stationary phase is commonly used.[2][4]
- Mobile Phase: A gradient elution is typically employed using a mixture of water and a more non-polar organic solvent like acetonitrile or methanol. A small amount of an ion-pairing agent, such as trifluoroacetic acid (TFA) (typically 0.1%), is often added to both the aqueous and organic phases to improve peak shape.[2]
- Gradient: A typical gradient might start with a high percentage of the aqueous phase and gradually increase the percentage of the organic phase to elute the more hydrophobic DSPE-PEG-COOH.
- Detection: The eluting product can be monitored using an evaporative light scattering detector (ELSD) or a UV detector if a chromophore is present.[4]
- Fraction Collection and Recovery: Fractions containing the pure product are collected, and the solvent is removed, often by lyophilization, to yield the final product.

Column Chromatography

Silica gel column chromatography can also be used for the purification of DSPE-PEG-COOH.

Experimental Protocol:

- Stationary Phase: Silica gel is the most common stationary phase.
- Mobile Phase: A mixture of solvents is used to elute the product. A common mobile phase system is a mixture of chloroform, methanol, and water, sometimes with the addition of a small amount of acetic acid to ensure the carboxylic acid remains protonated.[3]



- Elution: The polarity of the mobile phase is carefully adjusted to achieve good separation of the desired product from impurities. Gradient elution, where the polarity of the mobile phase is gradually increased, is often employed.
- Fraction Analysis: The collected fractions are analyzed by TLC to identify those containing the pure product.
- Product Recovery: The solvent from the pooled pure fractions is evaporated to obtain the purified DSPE-PEG-COOH.

Characterization Methods

The identity, purity, and integrity of the synthesized DSPE-PEG-COOH MW 2000 should be confirmed using various analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR and ³¹P NMR are powerful tools for structural confirmation.[5][6]

- ¹H NMR: Provides information about the proton environment in the molecule. Characteristic peaks for the DSPE lipid tails (long alkyl chains), the PEG backbone (a prominent peak around 3.6 ppm), and the terminal functional groups can be identified.[5][6]
- ³¹P NMR: Confirms the presence of the phosphate group in the DSPE headgroup.[7]

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the product.

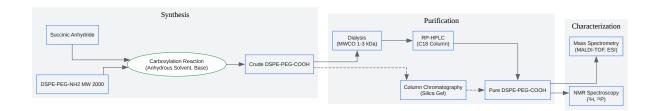
- Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS: This technique is well-suited for determining the average molecular weight of polydisperse polymers like PEG.[8][9]
- Electrospray Ionization (ESI) MS: Can also be used to determine the molecular weight distribution of the PEGylated lipid.[10]

Quantitative Data Summary



Parameter	Method	Typical Value/Range	Reference
Synthesis Yield	Not explicitly stated for DSPE-PEG-COOH, but related DSPE-PEG derivatives	46.4% for DSPE- PEG(2000)-Mal	[11]
Purity	HPLC	>95%	[12]
Molecular Weight (MW)	MALDI-TOF MS	Average MW around 2800 Da	[8][13]
¹H NMR Chemical Shifts (in CDCl₃)	¹ H NMR	~0.88 ppm (t, CH ₃ of stearoyl), ~1.25 ppm (s, CH ₂ of stearoyl), ~3.64 ppm (s, CH ₂ of PEG)	[6]
Dialysis MWCO	Dialysis	1000-3000 Da	[2][3]
HPLC Column	RP-HPLC	C18	[2][4]

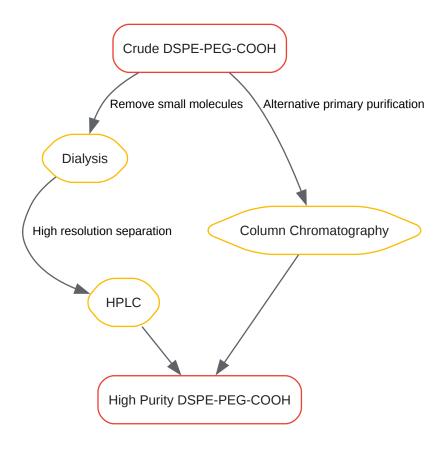
Visualizations





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Caption: Workflow for the synthesis, purification, and characterization of DSPE-PEG-COOH.



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Caption: Logical flow of purification methods for DSPE-PEG-COOH.

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